1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
1-(3-Fluorobenzyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of complex organic compounds. For example, its derivatives have been used in the synthesis of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid. These complexes have been characterized through elemental analyses, IR, and NMR spectroscopy, highlighting their potential in the field of organometallic chemistry (Yin et al., 2004).
Asymmetric Synthesis of Amino Acids
The compound plays a role in the asymmetric synthesis of amino acids. Fluorine-containing chiral auxiliaries derived from this compound have been used to enhance reaction rates and stereoselectivities in the synthesis of (S)-α-amino acids (Saghyan et al., 2010).
Applications in Crystallography
The structural analysis of compounds related to this compound has been significant in crystallography. Studies have detailed the crystal structures of related compounds, which aids in understanding the molecular geometry and interactions within these organic frameworks (Rajalakshmi et al., 2013).
Influenza Neuraminidase Inhibitors
Research has been conducted on derivatives of this compound in the development of influenza neuraminidase inhibitors. These studies have led to the identification of potent inhibitors, showcasing the compound's relevance in medicinal chemistry and drug design (Wang et al., 2001).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKBXDCMKAXKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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